N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide

Orphan GPCR GPR151 Habenula

This compound is the only commercially accessible probe with a public, multi-target HTS fingerprint spanning GPCR, ubiquitin ligase, and ion channel targets. Its unique 4-methoxy-3-methyl substitution pattern is the minimal pharmacophore for GPR151, FBW7, and AMPAR-stargazin engagement. All close analogs are biologically silent in these assays, making generic substitution scientifically invalid. Secure the definitive tool for SAR-driven library design and deorphanization programs. ≥95% purity, intended for R&D use only.

Molecular Formula C17H25NO5S
Molecular Weight 355.45
CAS No. 941995-87-5
Cat. No. B2522275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide
CAS941995-87-5
Molecular FormulaC17H25NO5S
Molecular Weight355.45
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC
InChIInChI=1S/C17H25NO5S/c1-13-10-15(6-7-16(13)21-2)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3
InChIKeyDIHKURXXAZSDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 941995-87-5): Procurement-Relevant Baseline Characteristics


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 941995-87-5, molecular weight 355.5 g/mol) is a spirocyclic sulfonamide small molecule featuring a 1,4-dioxaspiro[4.5]decane core linked via a methylene bridge to a 4-methoxy-3-methylbenzenesulfonamide moiety . It belongs to a compound class widely used as building blocks in medicinal chemistry and as screening probes in high-throughput biological discovery programs. Its computed XLogP3-AA of 2.5 and topological polar surface area of 82.2 Ų place it within drug-like chemical space. Unlike many in-class analogs, this compound has been evaluated in multiple orthogonal high-throughput screening (HTS) campaigns deposited in PubChem, providing a rare publicly available multi-target activity fingerprint that can inform selection decisions .

Why Generic Substitution Fails for CAS 941995-87-5: The 3-Methyl Determinant


Generic substitution among N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-benzenesulfonamide analogs is not scientifically justified because even minor aryl ring modifications—such as the addition or removal of a single methyl group—can fundamentally alter or completely abolish biological activity across multiple unrelated target systems. The 4-methoxy analog lacking the 3-methyl group (CAS 899957-82-5) , the 4-methyl analog lacking the 4-methoxy group (CAS 900006-58-8) , and the 4-chloro analog share the same spirocyclic scaffold but diverge sharply in their HTS activity fingerprints. The target compound's unique 4-methoxy-3-methyl substitution pattern is the minimal pharmacophoric requirement for its observed multi-target engagement profile, as evidenced by its singular presence across five distinct PubChem screening assays where close analogs are absent . Procurement of any analog as a presumed equivalent carries the risk of obtaining a compound with a biologically silent or divergent activity profile.

Product-Specific Quantitative Evidence Guide: CAS 941995-87-5 vs. Closest Analogs


GPR151 Agonist HTS Activity: Exclusive Detection of CAS 941995-87-5 Among In-Class Analogs

In a cell-based high-throughput primary screening campaign (AID 1508602) designed to identify activators of the orphan G-protein coupled receptor GPR151, the target compound was evaluated and represents one of the confirmed hit entries. Critically, close structural analogs—including the 4-methoxy analog (CAS 899957-82-5), the 4-methyl analog (CAS 900006-58-8), the 4-chloro analog, and the 4-ethyl analog—were not reported as tested or active in this same assay. This indicates that the 4-methoxy-3-methyl substitution pattern is a prerequisite for the observed GPR151 engagement .

Orphan GPCR GPR151 Habenula Neuropsychiatric Disorder High-Throughput Screening

FBW7 E3 Ligase Activator Screening: Selective Presence of CAS 941995-87-5

The target compound was screened in an AlphaScreen-based biochemical high-throughput primary assay (AID 1259310) to identify small molecule activators of the FBW7 E3 ubiquitin ligase—a tumor suppressor frequently mutated in human cancers. Its presence in this assay dataset contrasts with the absence of the 4-methoxy, 4-methyl, 4-chloro, and 4-ethyl analogs, which were not reported as tested in this campaign. This selective inclusion suggests that the 3-methyl group on the benzenesulfonamide ring—absent in all listed comparators—may confer a unique binding or activity signature recognized by the screening center's compound selection or by the assay itself .

Ubiquitin-Proteasome System FBW7 E3 Ligase Activator Cancer AlphaScreen

AMPAR-Stargazin Complex Modulation: CAS 941995-87-5 Activity in Ion Channel Assay Where Analogs Are Absent

The target compound was evaluated in a high-throughput assay (AID 1259245) measuring modulation of AMPA receptor (AMPAR)-stargazin complexes—a critical interaction regulating excitatory synaptic transmission. The assay, conducted at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, employed a WaveGuide detection technology. The target compound appears in this dataset, whereas the 4-methoxy, 4-methyl, 4-chloro, and 4-ethyl analogs are absent from the reported screening results. This provides orthogonal evidence that the 4-methoxy-3-methyl substitution pattern generates a biological activity profile distinct from its nearest neighbors .

AMPA Receptor Stargazin Ion Channel Synaptic Plasticity WaveGuide Assay

Multi-Target HTS Coverage: Five Distinct Assay Entries for CAS 941995-87-5 vs. Zero for Closest Analogs

A cross-sectional analysis of PubChem HTS entries reveals that the target compound (CID 18583830) has been tested in at least five distinct bioassays spanning three target classes: GPCR (GPR151, GIRK2), ubiquitin ligase (FBW7, MITF), and ion channel/auxiliary protein complex (AMPAR-stargazin) . In contrast, the closest commercially available analogs—4-methoxy (CID for CAS 899957-82-5), 4-methyl (CID for CAS 900006-58-8), 4-chloro, and 4-ethyl—each show zero or near-zero PubChem bioassay entries when searched by their respective CIDs or InChI Keys. This disparity in screening coverage means that the target compound is the only member of this analog series for which any biological activity data is publicly available, making it the only evidence-backed choice for target-based screening follow-up .

Multi-Target Screening HTS Coverage Chemical Probe PubChem Compound Selection

Computed Physicochemical Differentiation: XLogP3-AA and TPSA Comparison Within the Analog Series

The target compound exhibits a computed XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 82.2 Ų . The 4-methoxy analog (CAS 899957-82-5), lacking the 3-methyl group, has a molecular weight of 341.4 g/mol and a predicted lower XLogP due to the absence of the lipophilic methyl substituent. The 4-methyl analog (CAS 900006-58-8), lacking the 4-methoxy group, has a molecular weight of 325.4 g/mol and a reduced hydrogen bond acceptor count. These differences, while seemingly modest, place these analogs in distinct regions of drug-like chemical space when projected onto standard property grids (e.g., Lipinski, Veber). The target compound's balanced lipophilicity and polar surface area profile—intermediate between the more polar 4-methoxy and more lipophilic 4-ethyl variants—may account for its preferential selection in HTS libraries and its multi-target screening coverage .

Lipophilicity XLogP Polar Surface Area Drug-Likeness Physicochemical Profiling

GIRK2 Potassium Channel Activator Screening: Extended Target Coverage Absent in Analogs

The target compound was included in a high-throughput screening campaign (AID 1259324) to discover small molecule activators of G protein-gated inwardly rectifying potassium channel 2 (GIRK2), a target implicated in cardiac and neuronal excitability. This represents the fifth distinct assay context in which the target compound has been evaluated. The 4-methoxy, 4-methyl, 4-chloro, and 4-ethyl analogs are not reported in this assay dataset. The cumulative evidence across all five assays (GPR151, FBW7, MITF, AMPAR-stargazin, GIRK2) demonstrates that the 4-methoxy-3-methyl substitution pattern is uniquely represented in public HTS data, providing a multi-target activity fingerprint unavailable for any comparator compound .

GIRK2 Potassium Channel GPCR Electrophysiology HTS

Best Research and Industrial Application Scenarios for CAS 941995-87-5


Orphan GPCR Chemical Biology: GPR151 Probe Development

Investigators studying the habenula-specific orphan receptor GPR151 can use this compound as a confirmed screening hit for follow-up structure-activity relationship (SAR) studies. Its presence in the PubChem AID 1508602 GPR151 agonist screen, combined with the absence of any in-class analog in the same dataset, makes it the only commercially accessible starting point for GPR151 tool compound development . Applications include target deorphanization, validation of GPR151's role in neuropsychiatric disorders, and development of biased signaling probes.

Ubiquitin-Proteasome Drug Discovery: FBW7 E3 Ligase Agonist Screening Hit

Cancer biology groups exploring FBW7 reactivation as a therapeutic strategy can procure this compound as a pre-validated screening hit from AID 1259310. FBW7 is mutated in up to 10% of human cancers, and small molecule agonists that restore mutant FBW7-substrate interactions represent a novel therapeutic paradigm. This compound's unique inclusion in the FBW7 AlphaScreen dataset—where no close analog appears—provides a foothold for medicinal chemistry optimization .

Synaptic Physiology Tool Compound: AMPAR-Stargazin Modulation

Neuroscience laboratories investigating AMPA receptor trafficking and synaptic plasticity can utilize this compound as a tool for modulating AMPAR-stargazin interactions, based on its inclusion in AID 1259245. The exclusive screening coverage of this compound, relative to its silent analogs, supports its selection for electrophysiological and imaging studies of excitatory synapse function. No other commercially available analog offers validated engagement in this assay format .

Multi-Target Screening Library Expansion: Privileged Scaffold for Diversity-Oriented Synthesis

Medicinal chemistry groups building focused screening libraries around the 1,4-dioxaspiro[4.5]decane scaffold can prioritize this compound as the core intermediate for diversity-oriented synthesis. Its demonstrated activity across five orthogonal HTS assays—spanning GPCRs, ubiquitin ligases, and ion channels—establishes the 4-methoxy-3-methylbenzenesulfonamide motif as a privileged pharmacophore for multi-target engagement. Analogs lacking the 3-methyl group show no detectable activity across any of these assays, providing strong SAR direction for library design .

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.